molecular formula C22H29N3O4S B121303 rac-trans-Lafutidin CAS No. 206449-94-7

rac-trans-Lafutidin

Katalognummer B121303
CAS-Nummer: 206449-94-7
Molekulargewicht: 431.6 g/mol
InChI-Schlüssel: KMZQAVXSMUKBPD-GORDUTHDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lafutidine is a novel histamine H2-receptor antagonist characterized by its potent gastroprotective activity in addition to its antisecretory action. It is chemically described as (±)-2-(furfurylsulfinyl)-N-(4-(4-(piperidinomethyl)-2-pyridyl)oxy-(Z)-2-butenyl)acetamide. The compound has been studied for its effects on gastric lesions induced by monochloramine in rat stomachs, highlighting its potential therapeutic benefits in gastrointestinal disorders .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of rac trans-Lafutidine, they do provide insights into the stereoselective synthesis of related compounds. For instance, the stereoselective ring-opening polymerization (ROP) of rac-lactide using organocatalytic cyclic trimeric phosphazene base (CTPB) demonstrates the ability to produce isotactic stereoblock polymers with high control over molecular weight and end groups . Similarly, the use of a chiral Schiff's base/aluminium alkoxide initiator for the polymerization of rac-(D,L)-lactide results in high stereoselectivity and indicates that such methods could potentially be adapted for the synthesis of stereospecific compounds like rac trans-Lafutidine .

Molecular Structure Analysis

The molecular structure of rac trans-Lafutidine is not explicitly detailed in the provided papers. However, the studies on related compounds suggest that the molecular structure, particularly the stereochemistry, plays a significant role in the biological activity and properties of such molecules. The high stereoselectivity achieved in the polymerization of rac-lactide implies that the stereochemistry of Lafutidine could be crucial for its function as a histamine H2-receptor antagonist .

Chemical Reactions Analysis

The papers provided do not discuss the chemical reactions specifically involving rac trans-Lafutidine. However, the principles of stereoselective polymerization and the importance of tacticity as discussed in the synthesis of isotactic stereoblock PLA from rac-lactide and the stereoelective polymerization of rac-(D,L)-lactide suggest that similar considerations might be relevant for understanding the chemical reactions and interactions of rac trans-Lafutidine with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of rac trans-Lafutidine are not directly addressed in the provided papers. However, the research on the effects of lafutidine on gastric lesions indicates that the compound's properties are conducive to interacting with capsaicin-sensitive sensory neurons, which may be part of its mechanism of action in providing gastroprotection . The controlled polymerization processes described in the other papers also suggest that precise physical and chemical properties can be achieved through stereoselective synthesis, which may be applicable to the production and optimization of rac trans-Lafutidine .

Wissenschaftliche Forschungsanwendungen

Proteomforschung

“rac-trans-Lafutidin” wird in der Proteomforschung eingesetzt, wo es als biochemisches Mittel dient . Seine Summenformel, C22H29N3O4S, und sein Molekulargewicht von 431,55 machen es für detaillierte proteomische Studien und Experimente geeignet.

Polymerwissenschaft

Im Bereich der Polymerwissenschaft wurde „this compound“ mit der stereoselektiven Ringöffnungs-Polymerisation von rac-Laktid in Verbindung gebracht . Dieser Prozess ist entscheidend für die Herstellung von isotaktisch-reichen Stereoblock-Polylaktiden, die Anwendungen in biologisch abbaubaren Kunststoffen, biomedizinischen Geräten und Medikamentenabgabesystemen finden.

Pharmazeutische Formulierung

“this compound” ist an der Entwicklung von gastroretentiven Schwimmfellen beteiligt . Diese Filme sind so konzipiert, dass sie über einen längeren Zeitraum im Magen verbleiben und den aktiven pharmazeutischen Wirkstoff allmählich freisetzen, was für Medikamente von Vorteil ist, die hauptsächlich im Magen resorbiert werden.

Katalyse

Die Verbindung wurde hinsichtlich ihrer Rolle in der Katalyse untersucht, insbesondere bei der Ringöffnungs-Polymerisation von rac-Laktid und ε-Caprolacton . Diese Anwendung ist wichtig für die Synthese von Polylaktiden und Polycaprolactonen, die in verschiedenen industriellen und medizinischen Anwendungen eingesetzt werden.

Analytische Chemie

In der analytischen Chemie ist „this compound“ Gegenstand von Methoden, die für die quantitative Bestimmung von Lafutidin und seinen Verunreinigungen in Bulk- und pharmazeutischen Darreichungsformen entwickelt wurden . Dies ist wichtig für die Qualitätskontrolle und die Sicherstellung der Sicherheit und Wirksamkeit von Lafutidin-basierten Medikamenten.

Gastrointestinale Therapie

Als Histamin-H2-Rezeptor-Antagonist wird „this compound“ zur Behandlung von Magengeschwüren und gastroösophagealem Reflux (GERD) eingesetzt. Es wirkt durch Hemmung der Magensäuresekretion und hat eine gastroprotektive Wirkung, die sich auf die Schleimhautdurchblutung auswirkt .

Wirkmechanismus

Target of Action

Rac trans-Lafutidine is a second-generation histamine H2 receptor antagonist . The primary target of Lafutidine is the histamine H2 receptor, which plays a crucial role in the secretion of gastric acid .

Mode of Action

Lafutidine acts by preventing the secretion of gastric acid, a mechanism similar to other H2 receptor antagonists . Additionally, it activates calcitonin gene-related peptide, leading to the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow . It also increases somatostatin levels, resulting in less gastric acid secretion, and causes the stomach lining to generate more mucin . Furthermore, Lafutidine inhibits neutrophil activation, thus preventing injury from inflammation, and blocks the attachment of Helicobacter pylori to gastric cells .

Biochemical Pathways

The biochemical pathways affected by Lafutidine involve the histamine H2 receptor pathway and the calcitonin gene-related peptide pathway . The activation of these pathways leads to the regulation of gastric mucosal blood flow, the inhibition of gastric acid secretion, and the production of more mucin in the stomach lining .

Pharmacokinetics

The pharmacokinetics of Lafutidine have been studied in healthy Chinese subjects . The area under the time-concentration curve (AUC) and maximum plasma concentration (Cmax) of Lafutidine tablets were dose-independent in a single-dose study . There was no significant accumulation of Lafutidine tablets with multiple dosing .

Result of Action

The molecular and cellular effects of Lafutidine’s action include the prevention of gastric acid secretion, the stimulation of nitric oxide (NO), the regulation of gastric mucosal blood flow, the increase in somatostatin levels, the generation of more mucin in the stomach lining, the inhibition of neutrophil activation, and the blocking of the attachment of Helicobacter pylori to gastric cells .

Safety and Hazards

“rac trans-Lafutidine” is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name

2-(furan-2-ylmethylsulfinyl)-N-[(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZQAVXSMUKBPD-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C/CNC(=O)CS(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301110782
Record name 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206449-94-7, 118288-08-7
Record name 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206449-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-[(2-furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]-, (+)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.